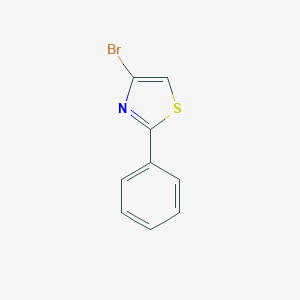

4-Bromo-2-phenylthiazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBWZNGTYRKKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Phenylthiazole and Its Derivatives

Advanced Synthetic Strategies for Positional Functionalization

Regioselective Functionalization at C-2 and C-4 Positions

Halogen-Lithium Exchange and Organometallic Approaches

Halogen-lithium exchange is a powerful and well-established organometallic transformation for the synthesis of functionalized aromatic and heterocyclic compounds. orgsyn.orgharvard.edu This method typically involves the reaction of an aryl or heteroaryl halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to prevent side reactions. orgsyn.orgharvard.edu The resulting lithiated intermediate is a potent nucleophile and can be reacted with a variety of electrophiles to introduce diverse functional groups.

While direct halogen-lithium exchange on a pre-formed 4-bromo-2-phenylthiazole is a plausible synthetic route, the reactivity of the thiazole (B1198619) ring and the presence of other reactive sites must be considered. A common strategy involves the use of milder reagents or specific reaction conditions to achieve selective exchange. For instance, the combination of iso-propylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) has been shown to facilitate selective bromine-metal exchange on bromoheterocycles that also contain acidic protons, operating under non-cryogenic conditions. nih.gov

An alternative organometallic approach involves the cyclometalation of a 2-phenylthiazole (B155284) derivative. For example, the reaction of 4-phenylthiazole (B157171) with [Ru(p-cym)Cl₂]₂ and sodium acetate (B1210297) in methanol (B129727) can lead to the formation of a ruthenium metalacycle. rsc.org While this example doesn't directly yield this compound, it demonstrates the utility of organometallic reactions in functionalizing the thiazole core.

A search for direct synthesis of this compound via halogen-lithium exchange did not yield specific protocols. However, the "halogen dance" reaction, an isomerization process mediated by a strong base like lithium diisopropylamide (LDA), has been applied to 5-bromooxazoles to synthesize 4-bromooxazole (B40895) derivatives. researchgate.net A similar strategy could potentially be explored for the synthesis of this compound from an isomeric bromophenylthiazole.

Visible-Light-Induced C-S Bond Formation

In recent years, visible-light-induced photochemistry has emerged as a powerful and green tool for the formation of carbon-sulfur (C-S) bonds, a key step in the synthesis of thiazoles. rsc.orgrsc.orgnih.gov These methods often proceed under mild, metal-free conditions, utilizing visible light as a renewable energy source. rsc.orgrsc.org

A groundbreaking, eco-friendly approach for the synthesis of 2,4-disubstituted thiazoles utilizes methyl aryl ketones, N-bromosuccinimide (NBS), and thioamides in water as a green solvent under visible light irradiation. rsc.orgrsc.org This method proceeds through an in situ α-bromination of the ketone, followed by a cascade reaction involving C-S bond formation. rsc.orgrsc.org The reaction is notable for being catalyst-free, which is highly beneficial for the environment. rsc.orgrsc.org This strategy offers high product purity and excellent yields. rsc.org

Another visible-light-promoted protocol describes the synthesis of highly functionalized thiazoles and imidazo[2,1-b]thiazoles in an ethanol-water medium. researchgate.net This method is also catalyst- and photosensitizer-free, highlighting its cost-effectiveness and short reaction times. researchgate.net The use of visible light in these syntheses reduces the risk of unwanted side reactions that can occur with higher-energy ultraviolet light, thereby enhancing reaction selectivity. rsc.org

While these examples focus on the general synthesis of substituted thiazoles, the principles can be adapted for the synthesis of this compound by selecting the appropriate starting materials, such as a brominated acetophenone (B1666503) derivative.

Derivatization from Precursor Thiazoles (e.g., 2-amino-4-phenylthiazole)

A common and practical approach to obtaining this compound involves the derivatization of a pre-existing thiazole ring system, most notably 2-amino-4-phenylthiazole (B127512). This precursor is readily synthesized through the Hantzsch thiazole synthesis, typically by reacting an α-haloketone with a thiourea (B124793) derivative. nih.gov

One documented method for the synthesis of 2-bromo-4-phenylthiazole (B1277947) involves the reaction of 2-amino-4-phenylthiazole with n-butyl nitrite (B80452) and copper(II) bromide (CuBr₂) in acetonitrile (B52724). researchgate.net The reaction proceeds by heating the mixture, and after completion, the product is isolated and purified by chromatography. researchgate.net

Another strategy involves the reaction of 2-amino-4-(4-bromophenyl)thiazole, which can be synthesized by refluxing thiourea with 4-bromophenacyl bromide in methanol. researchgate.net This intermediate can then be further modified. For instance, it can be acetylated using chloroacetyl chloride. researchgate.net

The synthesis of various 2-amino-4-phenylthiazole derivatives has been extensively studied. For example, 2-bromo-1-(3-nitrophenyl)ethanone can be reacted with thiourea in ethanol (B145695) to produce 4-(3-nitrophenyl)thiazol-2-amine. wiley.com This nitro-substituted precursor can then undergo further transformations. Similarly, the reaction of methyl 4-(bromomethyl)benzoate (B8499459) with 2'-hydroxyacetophenone, followed by bromination and cyclization with thiourea, yields a 2-aminothiazole (B372263) derivative that can be further modified. acs.org

Green Chemistry Approaches in the Synthesis of Thiazole Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of thiazole derivatives to develop more sustainable and environmentally friendly processes. Key areas of focus include the use of alternative energy sources like microwaves, the application of reusable catalysts, and the substitution of hazardous organic solvents with greener alternatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a valuable technique for the rapid and efficient production of heterocyclic compounds, including thiazole derivatives. d-nb.infoingentaconnect.com This method often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov

Several studies have reported the successful application of microwave irradiation for the synthesis of various thiazole-containing scaffolds. For instance, new thiazole-substituted dibenzofurans have been synthesized under microwave conditions from dibenzofuran (B1670420) derivatives and substituted thiosemicarbazones. d-nb.info The Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas has also been effectively carried out using microwave heating, resulting in higher yields and shorter reaction times compared to conventional reflux. nih.gov

Furthermore, a one-pot, three-component synthesis of novel thiazolyl-pyridazinediones has been achieved under microwave irradiation using chitosan (B1678972) as a heterogeneous, basic biocatalyst. nih.gov This approach highlights the dual benefits of using an eco-friendly energy source and a green catalyst. nih.gov The synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives has also been accomplished via a one-pot, three-component reaction under solvent-free microwave irradiation, avoiding the need for a catalyst and chromatographic purification. ingentaconnect.com

| Starting Materials | Product | Conditions | Yield | Reference |

| Dibenzofuran derivatives, substituted thiosemicarbazones | Thiazole-substituted dibenzofurans | Microwave irradiation | Not specified | d-nb.info |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, thioureas | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Microwave heating | Higher than conventional | nih.gov |

| Arylazothiazole derivatives, maleic anhydride, hydrazine (B178648) hydrate | Thiazolyl-pyridazinediones | Microwave irradiation, chitosan catalyst | High/efficient | nih.gov |

| 2-Hydroxy-4H-benzo ingentaconnect.comnih.govthiazolo[3,2-a]pyrimidin-4-one, aromatic aldehydes, (E)-N-methyl-1-(methylthio)-2-nitroethenamine | Phenylbenzo ingentaconnect.comnih.govthiazolo[3,2-a]pyrano[2,3-d]pyrimidin-5-one derivatives | Microwave irradiation, solvent-free | Good | ingentaconnect.com |

Utilization of Heterogeneous and Reusable Catalysts (e.g., Copper Silicate)

The use of heterogeneous and reusable catalysts is a cornerstone of green chemistry, as it simplifies product purification, reduces waste, and allows for the catalyst to be used in multiple reaction cycles. In the context of thiazole synthesis, several novel catalytic systems have been developed.

Copper silicate (B1173343) has been employed as a heterogeneous and reusable catalyst for the efficient synthesis of 4-substituted 2-aminothiazoles from substituted phenacyl bromides and thiourea in ethanol. nanobioletters.com This method offers several advantages, including a rapid process, excellent yields, and an easy workup procedure, making it an economically and environmentally benign option. nanobioletters.com The catalyst can be easily separated by filtration and reused. nanobioletters.com

Another example is the use of a magnetic nanocatalyst, γ-Fe₂O₃@SiO₂@Phen@Cu(II), for the synthesis of new thiazoles in ethanol. tandfonline.com This catalyst, which consists of copper(II) complexed with 1,10-phenanthroline-5,6-diol (B8613696) supported on silica-coated maghemite nanoparticles, provides excellent yields in very short reaction times. tandfonline.com Its magnetic nature allows for easy separation from the reaction mixture using an external magnet, and it can be recycled for several cycles without a significant loss of activity. tandfonline.com

Similarly, a Fe₃O₄@SiO₂-APA/OCA-CuCl₂ nanocomposite has been shown to be an efficient and reusable heterogeneous catalyst for the three-component synthesis of 2,4-substituted thiazoles. researchgate.net The immobilization of copper complexes on various supports, such as silica (B1680970) nanoparticles, is a common strategy to create robust and recyclable catalysts for a range of organic transformations, including the synthesis of thiazole-related heterocycles like 1,2,3-triazoles. researchgate.netmdpi.com

| Catalyst | Reaction | Solvent | Key Advantages | Reference |

| Copper silicate | Synthesis of 4-substituted 2-aminothiazoles | Ethanol | Heterogeneous, reusable, rapid, excellent yield, easy workup | nanobioletters.com |

| γ-Fe₂O₃@SiO₂@Phen@Cu(II) | Synthesis of new thiazoles | Ethanol | Magnetic, reusable, excellent yield, short reaction time | tandfonline.com |

| Fe₃O₄@SiO₂-APA/OCA-CuCl₂ | Three-component synthesis of 2,4-substituted thiazoles | Not specified | Heterogeneous, reusable, efficient | researchgate.net |

Application of Environmentally Benign Solvents (e.g., Glycerin, Water)

Replacing volatile and often toxic organic solvents with environmentally benign alternatives like water and glycerin is a major goal of green chemistry. researchgate.net These solvents are non-toxic, non-flammable, and readily available.

Glycerin, a byproduct of biodiesel production, has gained attention as a recyclable and effective reaction medium for various organic syntheses, including the preparation of thiazoles. acgpubs.orgresearchgate.net A simple and efficient process for synthesizing thiazole derivatives involves the condensation of α-bromoketones with thiourea or thioamides in glycerin at room temperature. acgpubs.orgresearchgate.net This method is catalyst-free and provides excellent yields in a short timeframe. acgpubs.orgresearchgate.net After the reaction, the product can be extracted with a solvent like ethyl acetate, and the glycerin can be recovered and reused. core.ac.uk

Water has also been successfully used as a green solvent in thiazole synthesis. As mentioned in section 2.2.3, a visible-light-induced, metal-free synthesis of 2,4-disubstituted thiazoles has been developed using water as the reaction medium. rsc.orgrsc.org This approach combines the benefits of a green solvent with a renewable energy source, making it a highly sustainable synthetic route. rsc.orgrsc.org The use of an ethanol-water mixture has also been reported as a green medium for the visible-light-promoted synthesis of thiazoles. researchgate.net

| Solvent | Reaction | Conditions | Key Advantages | Reference |

| Glycerin | Condensation of α-bromoketones with thiourea/thioamides | Room temperature, catalyst-free | Recyclable, biodegradable, non-toxic, excellent yields | acgpubs.orgresearchgate.net |

| Water | Visible-light-induced synthesis of 2,4-disubstituted thiazoles from methyl aryl ketones, NBS, and thioamides | Visible light, metal-free | Green, non-toxic, renewable energy source | rsc.orgrsc.org |

| Ethanol/Water | Visible-light-promoted synthesis of thiazoles and imidazo[2,1-b]thiazoles | Visible light, catalyst-free | Green medium, cost-effective, excellent yields | researchgate.net |

Chemical Reactivity and Transformation of 4 Bromo 2 Phenylthiazole

Halogen-Based Cross-Coupling Reactivity at the Bromo Position

The bromine atom at the 4-position of the thiazole (B1198619) ring is a focal point for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is central to its utility as a building block in organic synthesis.

Suzuki Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a widely utilized method for forming new carbon-carbon bonds by reacting an organoboron compound with a halide. 4-Bromo-2-phenylthiazole readily participates in Suzuki coupling reactions, where the bromine atom is replaced by an aryl or vinyl group. biosynth.comvulcanchem.com This reaction is typically catalyzed by a palladium complex and requires a base. cdnsciencepub.com For instance, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate leads to the formation of a 2,4-diarylthiazole. cdnsciencepub.comtubitak.gov.tr The efficiency and outcome of the coupling can be influenced by the specific catalyst, ligands, and reaction conditions employed.

A notable application of this methodology is in the sequential synthesis of 2,4,5-trisarylthiazoles starting from tribromothiazole. In this multi-step process, the first arylation at the 2-position is followed by a second arylation at the 5-position, and the final Suzuki coupling at the 4-position involves a 4-bromo-2,5-bisarylthiazole intermediate. vulcanchem.com

Sonogashira Coupling for C-Alkynyl Bond Formation

The Sonogashira coupling reaction provides a direct route to introduce an alkynyl group at the 4-position of the thiazole ring, forming a C-C triple bond. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org This transformation is valuable for the synthesis of conjugated enynes and arylalkynes. libretexts.org While traditional Sonogashira conditions often require an inert atmosphere, modern protocols have been developed that can be performed under milder conditions. organic-chemistry.org The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl, making this compound a suitable substrate. wikipedia.org

Negishi Cross-Coupling and Organozinc Reagents

The Negishi cross-coupling reaction offers another powerful tool for C-C bond formation, utilizing organozinc reagents. wikipedia.org This reaction is particularly useful for coupling with a wide range of organic halides, including this compound. thieme-connect.com The reaction is catalyzed by palladium or nickel complexes and allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org Protocols for the regioselective Negishi coupling of bromothiazoles have been developed, highlighting the controlled manner in which these transformations can be carried out. thieme-connect.com

Nucleophilic Substitutions and Derivatizations at the Thiazole Core

The thiazole ring itself can undergo nucleophilic substitution, although the reactivity is influenced by the substituents present. The C2 position of the thiazole ring is generally the most electron-poor and therefore a primary site for nucleophilic attack. globalresearchonline.net While the bromine at the 4-position is the primary site for cross-coupling, other positions on the thiazole ring can be functionalized. For example, the synthesis of 2-aminothiazole (B372263) derivatives can be achieved through cyclization reactions involving thiourea (B124793). acs.org The thiazole nitrogen atom can also act as a nucleophile, participating in reactions such as N-alkylation.

Electrophilic Aromatic Substitution Patterns on the Phenyl Ring and Thiazole Nucleus

The phenyl ring attached to the thiazole at the 2-position can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The directing influence of the thiazole ring on the incoming electrophile will determine the position of substitution on the phenyl ring. Generally, the thiazole ring is considered to be a deactivating group, meaning that electrophilic substitution on the attached phenyl ring will be slower than on benzene (B151609) itself.

The thiazole nucleus is generally resistant to electrophilic attack due to its electron-deficient nature. globalresearchonline.net However, under certain conditions, electrophilic substitution can occur. For instance, the bromination of some thiazole derivatives proceeds via electrophilic aromatic substitution. The presence of activating groups on the thiazole ring can facilitate such reactions.

Other Reactive Transformations for Scaffold Diversification

Beyond the primary reactions discussed, this compound can be subjected to other transformations to create a diverse range of chemical scaffolds. The bromine atom can be replaced by other functional groups through various reactions. For example, it can be converted to a boronic ester via a Miyaura borylation, which can then be used in subsequent Suzuki couplings. rsc.org The nitrile group, if present as a substituent, can be a versatile handle for further chemical modifications. ossila.com The entire 2-phenylthiazole (B155284) scaffold can also be incorporated into larger molecular architectures through reactions involving other parts of the molecule.

The combination of these reactive pathways allows for the strategic and controlled modification of this compound, making it a valuable precursor for the synthesis of a wide array of complex organic molecules with potential applications in various fields of chemistry.

Derivatization and Structural Modification of 4 Bromo 2 Phenylthiazole

Functionalization at Thiazole (B1198619) Ring Positions (C-2, C-4, C-5)

The thiazole ring of 4-bromo-2-phenylthiazole offers multiple sites for functionalization, with the carbon atoms at positions 2, 4, and 5 being the primary targets for chemical modification. The reactivity of these positions is influenced by the electronic properties of the thiazole ring and the existing substituents.

Functionalization at C-2: The C-2 position is often targeted for the introduction of various substituents. For instance, 2-substituted 4-bromothiazoles can be synthesized from 2,4-dibromothiazole (B130268) through a regioselective palladium-catalyzed cross-coupling reaction. nih.gov This method allows for the introduction of alkyl and aryl groups using organozinc halides as nucleophiles, or alkynyl groups via the Sonogashira protocol. nih.gov

Functionalization at C-4: The bromine atom at the C-4 position serves as a versatile handle for a variety of transformations. A common strategy involves bromo-lithium exchange at this position, followed by transmetalation to zinc or tin. This creates a carbon nucleophile that can participate in further cross-coupling reactions. nih.gov For example, this approach has been successfully used in the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles. nih.gov

Functionalization at C-5: The C-5 position can also be functionalized, often through electrophilic substitution reactions or metal-catalyzed cross-coupling. In the synthesis of 2,4,5-trisarylthiazoles from tribromothiazole, sequential arylation occurs, with the second arylation taking place at the C-5 position. vulcanchem.com Additionally, a "halogen-dance" reaction has been utilized for the synthesis of 5-functionalized 4-bromo-2-chlorothiazole (B1279618) derivatives. researchgate.net Enzymatic bromination using a marine macroalgal brominase has also been shown to selectively introduce a bromine atom at the C-5 position of 2-amino-4-phenylthiazole (B127512). acs.org

Table 1: Examples of Functionalization Reactions at Different Thiazole Ring Positions

| Position | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| C-2 | Pd-catalyzed cross-coupling | Alkyl/aryl zinc halides, Pd(0) | 2-Alkyl/Aryl-4-bromothiazoles |

| C-2 | Sonogashira coupling | Alkynes, Pd(0) | 2-Alkynyl-4-bromothiazoles |

| C-4 | Bromo-lithium exchange/transmetalation | n-BuLi, ZnCl₂ or SnCl₄ | 4-Metallo-2-substituted thiazoles |

| C-5 | Suzuki-Miyaura cross-coupling | Arylboronic acid, Pd(OAc)₂, SPhos | 2,5-Bisaryl-4-bromothiazoles |

| C-5 | Enzymatic Bromination | Marine macroalgal brominase | 2-Amino-5-bromo-4-phenylthiazole |

Phenyl Ring Substitutions and Their Impact on Reactivity and Biological Activity

Research has shown that the introduction of electron-withdrawing or electron-donating groups onto the phenyl ring can modulate the biological activity of this compound derivatives. For instance, in a series of 4-substituted methoxybenzoyl-aryl-thiazole analogues, the nature of the substituent on the phenyl ring was found to be a key determinant of their anticancer activity. acs.org Similarly, studies on ureido-substituted 4-phenylthiazole (B157171) derivatives as IGF-1R inhibitors revealed that while a consistent structure-activity relationship for the substitution position on the phenyl ring was not established, the presence of certain substituents was crucial for potent antiproliferative properties. mdpi.com

The position of the substituent on the phenyl ring is also critical. For example, in a series of thiazole/thiadiazole carboxamide derivatives, mono-electron-withdrawing groups at the 4-position of the benzene (B151609) ring generally displayed higher inhibitory activity against c-Met kinase compared to those at the 2- or 3-positions. tandfonline.com Conversely, the introduction of mono-electron-donating groups on the phenyl ring led to a decrease in potency. tandfonline.com

Table 2: Impact of Phenyl Ring Substituents on Biological Activity

| Substituent Type | Position on Phenyl Ring | Effect on Biological Activity | Example Application |

|---|---|---|---|

| Electron-withdrawing (e.g., F, Cl, Br) | 4-position | Improved activity | c-Met kinase inhibition tandfonline.com |

| Electron-withdrawing (e.g., F, Cl) | 3-position | Moderate activity | c-Met kinase inhibition tandfonline.com |

| Electron-withdrawing (e.g., F, Cl) | 2-position | Moderate activity | c-Met kinase inhibition tandfonline.com |

| Electron-donating (e.g., Me, OMe) | 4-position | Decreased potency | c-Met kinase inhibition tandfonline.com |

Conjugation with Other Heterocyclic Systems (e.g., Imidazoles, Pyrazoles, Quinolines)

The conjugation of the this compound scaffold with other heterocyclic systems is a widely employed strategy to generate novel molecular architectures with enhanced biological activities. This approach aims to combine the pharmacophoric features of different heterocyclic rings to create hybrid molecules with synergistic or novel properties.

Pyrazoles and Pyrazolines: Thiazole-based hybrids conjugated with pyrazole (B372694) and pyrazoline fragments have been synthesized and shown to possess significant biological potential, including anticancer and antimicrobial activities. acs.org These syntheses often involve multi-step reactions, starting with the formation of a pyrazoline or pyrazole intermediate which is then coupled with a thiazole precursor. acs.org

Imidazoles: The imidazole (B134444) ring is another important heterocycle that has been incorporated into thiazole derivatives. For instance, a series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives were synthesized where modifications included the introduction of an imidazole substituent, which showed notable cytotoxicity against cancer cell lines. researchgate.net

Quinolines: Phenylthiazole-incorporated quinoline (B57606) derivatives have been developed and evaluated for their anticancer activities. mdpi.com These compounds are typically synthesized through the reaction of quinolone thiosemicarbazone derivatives with 2-bromoacetophenones. mdpi.com

The rationale behind creating these hybrid molecules lies in the principle of molecular hybridization, where the combined entity may exhibit improved binding to biological targets, enhanced pharmacokinetic properties, or a different spectrum of activity compared to the individual heterocyclic components.

Synthesis of Multi-Substituted this compound Analogues

The synthesis of multi-substituted this compound analogues involves the strategic and often sequential introduction of various functional groups onto the thiazole and phenyl rings. These synthetic efforts are crucial for exploring the structure-activity relationships (SAR) and optimizing the properties of these compounds for specific applications.

A key strategy for creating multi-substituted analogues is the use of versatile starting materials that can be selectively functionalized. For example, 2,4-dibromothiazole can be used as a precursor where the two bromine atoms can be sequentially substituted with different groups through regioselective cross-coupling reactions. nih.gov Similarly, tribromothiazole can undergo a three-step, one-pot protocol for sequential arylation at the C-2, C-5, and C-4 positions to yield 2,4,5-trisarylthiazoles. vulcanchem.com

Another approach involves the modification of pre-existing functional groups. For instance, a 2-aminothiazole (B372263) derivative can be acylated or can undergo condensation reactions with aldehydes to introduce further diversity. mdpi.com The synthesis of 4-substituted methoxybenzoyl-aryl-thiazole analogues involved the preparation of Weinreb amides followed by reaction with organolithium reagents to yield the desired multi-substituted products. acs.org

These synthetic methodologies allow for the creation of a wide array of analogues with different substitution patterns, which is essential for fine-tuning their biological activities and physicochemical properties.

Scaffold-Based Derivative Synthesis for Targeted Applications

Scaffold-based derivative synthesis is a powerful approach in medicinal chemistry that utilizes a common core structure, such as this compound, to generate a library of related compounds for evaluation against specific biological targets. This strategy allows for a systematic exploration of the chemical space around the core scaffold to identify derivatives with optimized potency, selectivity, and pharmacokinetic profiles.

Anticancer Agents: The this compound scaffold has been extensively used in the design and synthesis of potential anticancer agents. For example, derivatives have been developed as inhibitors of tubulin polymerization by targeting the colchicine (B1669291) binding site. acs.org In this context, the thiazole ring serves as a crucial "B" ring, and modifications to this and other parts of the molecule are made to improve efficacy and overcome multidrug resistance. acs.org Other derivatives have been synthesized as c-Met kinase inhibitors, where systematic modifications of the substituents on the thiazole and phenyl rings led to the identification of potent and selective inhibitors. tandfonline.com

Antimicrobial Agents: The thiazole scaffold is also a key component in the development of new antimicrobial agents. Thiazole derivatives have been synthesized and evaluated for their activity against various bacterial and fungal pathogens. mdpi.com For instance, the conjugation of the thiazole scaffold with other heterocyclic moieties like pyrazoline has yielded compounds with significant antimicrobial activity. acs.org

The success of scaffold-based derivative synthesis relies on the ability to efficiently synthesize a diverse range of analogues and to have robust biological assays to evaluate their activity. The this compound scaffold, with its multiple points for derivatization, provides a versatile platform for the development of targeted therapeutics.

Spectroscopic and Structural Elucidation of 4 Bromo 2 Phenylthiazole and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The absorption or scattering of infrared radiation corresponds to the specific vibrational frequencies of the bonds within the molecule, offering a unique "fingerprint" of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the characteristic vibrational modes of 4-Bromo-2-phenylthiazole and its derivatives. The spectra of these compounds are marked by several key absorption bands that confirm their structural integrity.

The thiazole (B1198619) ring itself gives rise to a series of characteristic bands. Ring stretching vibrations for heteroatomic compounds are typically observed in the 1300–1600 cm⁻¹ region. researchgate.net For substituted thiazoles, these bands are often found between 1623 cm⁻¹ and 1479 cm⁻¹. cdnsciencepub.com The C-H stretching vibrations of the thiazole and phenyl rings appear in the aromatic C-H stretching region, generally above 3000 cm⁻¹. nih.gov For instance, in some 2-phenylthiazole (B155284) derivatives, aromatic C-H stretching is seen around 3085 cm⁻¹. nih.gov

The presence of the phenyl group introduces strong absorptions corresponding to C=C stretching within the benzene (B151609) ring, typically in the 1600-1450 cm⁻¹ range. The substitution pattern on the phenyl ring can also influence the spectra.

The carbon-bromine (C-Br) bond, a key feature of this compound, has a characteristic stretching frequency that is typically observed in the lower frequency region of the infrared spectrum, usually between 600 and 500 cm⁻¹.

In derivatives of this compound, the introduction of other functional groups will give rise to additional characteristic absorption bands. For example, a nitro group (NO₂) would show strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. nih.gov A carbonyl group (C=O) from an amide or ester would exhibit a strong absorption in the range of 1750-1650 cm⁻¹. semanticscholar.org

Table 1: Characteristic FTIR Absorption Bands for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=N (Thiazole) | Stretching | ~1614 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| Thiazole Ring | Ring Vibrations | 1500 - 1300 |

| C-Br | Stretching | 600 - 500 |

Note: The exact positions of the absorption bands can vary depending on the specific molecular environment and the presence of other substituents.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of 2-aminothiazole (B372263) has been studied, and it is suggested that the amino tautomer is the predominant form. researchgate.net For this compound, the symmetric stretching of the phenyl ring and the thiazole ring would be expected to produce strong Raman signals. The C-Br stretching vibration is also Raman active. Differences in the Raman spectra of various crystalline forms (polymorphs) can be used to identify and quantify them, as molecular interactions in the crystal lattice can affect the vibrational modes. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the molecular framework and the electronic environment of each atom can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides a clear picture of the proton environment in the molecule. The protons on the phenyl group typically appear as a multiplet in the aromatic region, generally between δ 7.0 and 8.5 ppm. semanticscholar.orgrsc.org The chemical shift and multiplicity of these signals depend on the substitution pattern of the phenyl ring.

The single proton on the thiazole ring (H-5) is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electronic effects of the bromine atom at position 4 and the phenyl group at position 2. In related 2,4-disubstituted thiazole derivatives, the H-5 proton signal is often observed as a singlet. mdpi.com For example, in 4-(4-bromophenyl)-2-phenylthiazole, a multiplet in the range of δ 7.43-8.06 ppm is observed for the aromatic protons. rsc.org

In derivatives where the phenyl ring is substituted, the chemical shifts of the aromatic protons will be altered. For instance, electron-donating groups will tend to shift the signals upfield (to lower ppm values), while electron-withdrawing groups will cause a downfield shift.

Table 2: Representative ¹H NMR Data for this compound and Related Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

| 4-(4-bromophenyl)-2-phenylthiazole rsc.org | CDCl₃ | 7.43-7.46 (m, 3H), 7.51-7.57 (m, 3H), 7.84-7.87 (m, 2H), 8.01-8.06 (m, 2H) |

| 2-phenyl-4-(p-tolyl)thiazole rsc.org | CDCl₃ | 2.42 (s, 3H), 7.26-7.30 (m, 2H), 7.42 (s, 1H), 7.45-7.49 (m, 3H), 7.89-7.94 (m, 2H), 8.04-8.08 (m, 2H) |

| 4-(4-chlorophenyl)-2-phenylthiazole rsc.org | CDCl₃ | 7.40-7.50 (m, 5H), 7.51-7.55 (m, 1H), 7.92 (s, 1H), 7.95 (s, 1H), 8.01-8.07 (m, 2H) |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). m = multiplet, s = singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For this compound, the carbon atoms of the phenyl ring typically resonate in the δ 120-140 ppm range. The carbon attached to the thiazole ring will have a specific chemical shift influenced by the heteroatoms. The two carbon atoms of the thiazole ring, C4 and C5, will have distinct signals. The C4 carbon, being attached to the bromine atom, will be significantly affected. The C2 carbon, bonded to the nitrogen and the phenyl group, will also have a characteristic chemical shift. In 4-(4-bromophenyl)-2-phenylthiazole, the carbon signals appear at δ 113.0, 126.6, 128.0, 128.7, 128.9, 130.2, 131.8, 133.4, and 133.5 ppm. rsc.org

In substituted derivatives, the chemical shifts of the carbon atoms will change predictably. For example, the carbon bearing an electron-withdrawing nitro group will be shifted downfield.

Table 3: Representative ¹³C NMR Data for this compound and Related Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) |

| 4-(4-bromophenyl)-2-phenylthiazole rsc.org | CDCl₃ | 113.0, 126.6, 128.0, 128.7, 128.9, 130.2, 131.8, 133.4, 133.5, 155.0, 168.1 |

| 2,4-diphenylthiazole rsc.org | CDCl₃ | 112.6, 126.4, 126.6, 128.1, 128.7, 128.9, 130.0, 133.7, 134.5, 156.2, 167.8 |

| 4-(4-chlorophenyl)-2-phenylthiazole rsc.org | CDCl₃ | 112.9, 126.5, 128.3, 128.8, 128.9, 130.1, 131.8, 133.5, 133.9, 155.0, 168.1 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS).

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. The molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (C₉H₆BrNS), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 240 g/mol ), taking into account the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), which would result in two peaks of almost equal intensity separated by 2 Da. nih.gov The high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. rsc.org

The fragmentation pattern in the mass spectrum gives valuable structural information. Common fragmentation pathways for thiazole derivatives involve the cleavage of the thiazole ring and loss of small neutral molecules. The fragmentation of 4-phenylthiazole (B157171), for instance, involves the loss of H-C(2)≡N. acs.org For this compound, the loss of the bromine atom or cleavage of the phenyl group are also likely fragmentation pathways. The base peak in the mass spectrum of some 5-(4-substituted phenyl)-2-aminothiazoles corresponds to the 5-(4-substituted phenyl)-2-aminothiazole ion.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Notes |

| [M]⁺ | ~239 and ~241 | Molecular ion peaks showing the isotopic pattern of bromine. |

| [M-Br]⁺ | ~160 | Loss of the bromine atom. |

| [M-C₆H₅]⁺ | ~162 and ~164 | Loss of the phenyl group. |

| [C₆H₅]⁺ | 77 | Phenyl cation. |

Note: The observed m/z values and relative intensities will depend on the ionization method and energy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of this compound and its derivatives by providing highly accurate mass-to-charge ratio (m/z) measurements. This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence.

In the study of various 2-phenylthiazole derivatives, HRMS has been instrumental in confirming their molecular formulas. For instance, the HRMS spectra of a series of synthesized 2-phenylthiazole derivatives displayed [M+H]⁺ peaks at m/z values of 394.1620, 424.1727, 451.1726, and 407.1827, which corresponded to the calculated molecular formulas C₂₂H₂₄N₃O₂S, C₂₃H₂₆N₃O₃S, C₂₅H₂₇N₂O₄S, and C₂₄H₂₈N₂O₂S, respectively. semanticscholar.orgresearchgate.net This level of accuracy is crucial for distinguishing between compounds with similar nominal masses.

Similarly, the structural elucidation of thiazole-conjugated pyrazole (B372694) hybrids was achieved, in part, through HRMS. researchgate.net This technique, combined with others, confirmed the successful synthesis of the target compounds. researchgate.net Furthermore, in the characterization of phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety, HRMS was employed to confirm the structures of the final products. nih.gov The data obtained from HRMS, alongside NMR spectroscopy, provided definitive evidence for the synthesized compounds' identities. nih.gov

A specific derivative, 4-Bromo-5-methyl-2-phenylthiazole, was synthesized and its structure confirmed using various analytical methods, including mass spectrometry. rsc.org For a related compound, the calculated m/z for [M+H]⁺ was 541.0398, with the found value being 541.0393, demonstrating the precision of HRMS. rsc.org

The following table provides examples of HRMS data for some 2-phenylthiazole derivatives:

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| Derivative 1 | C₂₂H₂₄N₃O₂S | 394.1584 | 394.1620 |

| Derivative 2 | C₂₃H₂₆N₃O₃S | - | 424.1727 |

| Derivative 3 | C₂₅H₂₇N₂O₄S | 451.1686 | 451.1726 |

| Derivative 4 | C₂₄H₂₈N₂O₂S | - | 407.1827 |

| BTA Derivative | C₂₆H₁₇N₆S₄ | 541.0398 | 541.0393 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS-MS) are powerful analytical tools for the separation, identification, and quantification of compounds in complex mixtures. spectroscopyonline.com This technique is particularly valuable for analyzing emerging environmental contaminants, including various pharmaceuticals and industrial chemicals. spectroscopyonline.com

In the context of forensic analysis, LC-MS-MS has been successfully employed for the simultaneous identification and quantification of illicit substances. For example, a rapid method was developed for the analysis of 4-bromo-2,5-dimethoxyamphetamine (DOB) and its precursor in seized blotters. nih.gov This highlights the sensitivity and reproducibility of LC-MS-MS for detecting even trace amounts of substances. nih.gov

For multi-residue pesticide analysis, LC-MS-MS offers a robust platform for method development and high-throughput screening. shimadzu.com The use of a triple quadrupole mass spectrometer, such as the LCMS-8060, allows for the creation of extensive multi-residue methods capable of detecting hundreds of pesticides in a single run. shimadzu.com This is achieved through the use of Multiple Reaction Monitoring (MRM) and rapid polarity switching. shimadzu.com

A typical LC-MS-MS method involves a liquid chromatography system for separation, followed by mass spectrometric detection. Key parameters of an LC-MS-MS method for pesticide analysis are presented in the table below.

| Parameter | Value/Description |

| Liquid Chromatography | |

| System | UHPLC, Nexera LC system |

| Analytical Column | Restek Raptor Biphenyl |

| Column Temperature | 35 ˚C |

| Flow Rate | 0.4 mL/min |

| Mobile Phase | Binary gradient of ammonium (B1175870) formate (B1220265) in water and methanol (B129727) |

| Injection Volume | 2 μL |

| Mass Spectrometry | |

| System | LCMS-8060 |

| Ionization Mode | Heated Electrospray (HESI) |

| Polarity Switching Time | 5 msec |

| MRM Transitions | 1,919 (1,819 positive; 100 negative) |

Table based on data from a Shimadzu application note. shimadzu.com

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering unparalleled insights into molecular geometry and intermolecular interactions.

Single-Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of crystalline compounds. For 2-phenylthiazole derivatives, this technique has been used to confirm their synthesized structures and to study the interactions between molecules in the solid state. semanticscholar.orgresearchgate.net

In a study of 2-bromo-4-phenyl-1,3-thiazole, X-ray diffraction analysis revealed that the planes of the 2-bromo-1,3-thiazole and phenyl rings are inclined at an angle of 7.45 (10)°. nih.govresearchgate.net The crystal structure of this compound is monoclinic with a P2₁/n space group. researchgate.net The analysis also identified key intermolecular interactions, such as π–π stacking between the thiazole and phenyl rings of adjacent molecules. nih.govresearchgate.net

The crystal structures of other 2-phenylthiazole derivatives have also been determined, revealing a range of crystal systems and space groups. researchgate.netresearchgate.net For example, one derivative was found to have a monoclinic crystal system and a P2₁/n space group, while another was triclinic with a P-1 space group. researchgate.net These studies also provide detailed information on bond lengths and angles within the molecules. researchgate.net For instance, in two related compounds, the S1–C14 bond lengths were 1.737 and 1.724 Å, and the S1–C16 bond lengths were 1.701 and 1.681 Å. researchgate.net

The table below summarizes crystallographic data for 2-bromo-4-phenyl-1,3-thiazole.

| Parameter | Value |

| Molecular Formula | C₉H₆BrNS |

| Molecular Weight | 240.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.8934 (3) |

| b (Å) | 10.6591 (6) |

| c (Å) | 13.8697 (7) |

| β (°) | 90.812 (1) |

| Volume (ų) | 871.18 (8) |

| Z | 4 |

Table based on data from Bunev et al. (2014). nih.gov

Analysis of Crystal Packing and Supramolecular Assemblies

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces and gives rise to supramolecular assemblies. In the crystal structure of 2-bromo-4-phenyl-1,3-thiazole, molecules are linked by π–π interactions, with a centroid-centroid distance of 3.815 (2) Å between the five- and six-membered rings of symmetry-related molecules. nih.govresearchgate.net Additionally, short intermolecular S···Br contacts of 3.5402 (6) Å are observed. nih.govresearchgate.net

The packing of other thiazole derivatives can be influenced by different types of intermolecular interactions. For example, in some 4-chloro-5H-1,2,3-dithiazole derivatives, the crystal packing is dominated by S···Cl, S···N, and S···S contacts, leading to the formation of supramolecular triangles. mdpi.com In one polymorph, molecules form zig-zag chains connected by S···N and S···S interactions. mdpi.com

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. For some 2-phenylthiazole derivatives, this analysis has shown that H···H intermolecular contacts are the major contributor to the Hirshfeld surface. semanticscholar.org O···H intermolecular contacts were also identified as significant due to the presence of C–H···O interactions. semanticscholar.org

Other Spectroscopic Characterization Methods (e.g., UV-Vis, SEM, ATR Spectroscopy)

A variety of other spectroscopic techniques are employed to provide a complete characterization of this compound and its derivatives.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within a molecule. For a diarylethene based on 4-bromo-5-methyl-2-phenylthiazole, the UV-Vis spectrum in acetonitrile (B52724) showed two distinct absorption maxima at 251 and 276 nm. diva-portal.org For another thiazole derivative, 4-(4-Bromo-phenyl)-5-phenyl-thiazol-2-ylamine, a maximum absorption (λₘₐₓ) in DMSO at around 290 nm is indicative of π→π* transitions.

Scanning Electron Microscopy (SEM): SEM is used to study the surface morphology of materials. In the characterization of a cross-linked chitosan (B1678972) hydrogel used as a biocatalyst for the synthesis of thiazole derivatives, SEM was used to confirm the structure and morphology of the material. mdpi.com

Attenuated Total Reflectance (ATR) Spectroscopy: ATR is a sampling technique often used with FTIR spectroscopy (ATR-FTIR) to analyze solid and liquid samples directly without preparation. mt.com It works by measuring the changes that occur in an internally reflected infrared beam when it comes into contact with a sample. mt.com This method is particularly useful for monitoring chemical reactions in real-time as it can analyze optically dense reaction mixtures. mt.com In the synthesis of 4-bromo-2-chloro-6-iodoaniline, ATR-FTIR was used to identify the intermediates and final product. harricksci.com The spectra of 4-bromo-2-chloroacetanilide and 4-bromo-2-chloroanilide were recorded as part of this synthesis. harricksci.com ATR-FTIR has also been used to monitor the amination of 4-bromophenyl thiocarbamoyl benzotriazole, where the appearance of thiourea (B124793) bands and the disappearance of the starting material bands could be tracked over time. researchgate.net

Theoretical and Computational Investigations of 4 Bromo 2 Phenylthiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties at the electronic level. For 4-bromo-2-phenylthiazole and its analogs, these methods have been instrumental in elucidating structural, electronic, and thermodynamic characteristics.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of thiazole (B1198619) derivatives due to its balance of accuracy and computational cost. researchgate.netictp.it These calculations are used to optimize molecular geometry, determine electronic distributions, and predict spectroscopic data. researchgate.net

Studies on related phenylthiazole structures using DFT, often with the B3LYP functional and basis sets like 6-311G(d,p) or 6-311++G**, provide a model for understanding this compound. researchgate.netresearchgate.netvulcanchem.com Key electronic parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

For example, in a structurally similar compound, 4-bromo-2-(4-(trifluoromethyl)phenyl)thiazole (B12081376), DFT calculations revealed the HOMO energy to be -6.32 eV, primarily located on the thiazole ring, while the LUMO energy was -2.15 eV, distributed across the phenyl group. vulcanchem.com The energy gap (ΔE) is a crucial parameter for assessing molecular reactivity. researchgate.net Theoretical calculations for various thiazole derivatives have been used to determine properties like the energy gap, ionization potential, and electron affinity, which are vital for predicting chemical behavior. researchgate.netrdd.edu.iq

DFT is also employed to predict vibrational frequencies (IR spectra). researchgate.net The calculated frequencies for related thiazole structures show good agreement with experimental data, confirming the accuracy of the optimized geometries. researchgate.net Similarly, theoretical calculations of NMR chemical shifts and UV-visible electronic absorption spectra have been successfully performed for phenylthiazole systems, providing further validation of the computational models. researchgate.netbiomedpharmajournal.org

Table 1: Predicted Electronic Properties of a Related Thiazole Derivative This table presents data for 4-bromo-2-(4-(trifluoromethyl)phenyl)thiazole as an illustrative example of DFT calculations on this class of compounds.

| Parameter | Predicted Value | Description |

| HOMO Energy | -6.32 eV | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate an electron. vulcanchem.com |

| LUMO Energy | -2.15 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept an electron. vulcanchem.com |

| Global Electrophilicity Index (ω) | 2.87 eV | Measures the stabilization in energy when the system acquires an additional electronic charge. vulcanchem.com |

Computational studies, particularly using DFT, have been performed to calculate the thermodynamic parameters of various thiazole derivatives. researchgate.netrdd.edu.iq These calculations can predict key values such as standard enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of formation and reaction. rdd.edu.iq For instance, the Freeman-Carroll equation has been utilized in conjunction with thermal analysis data to determine these thermodynamic functions for the decomposition of novel azo compounds derived from thiazoles. rdd.edu.iq This information is crucial for understanding the stability, reactivity, and potential synthetic pathways of compounds like this compound under different conditions.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Prediction

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are particularly valuable for exploring its potential as a biologically active agent through molecular docking.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. nih.gov This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions.

Derivatives of this compound have been the subject of numerous docking studies to evaluate their potential against a variety of biological targets. These studies help in identifying key interactions that contribute to the biological activity of the compounds. For example, docking studies on N-(4-(4-bromophenyl)thiazol-2-yl) acetamide (B32628) derivatives have been performed to understand their binding modes within the active sites of bacterial and cancer-related proteins (PDB IDs: 1JIJ, 4WMZ, and 3ERT). nih.gov Other research has focused on the docking of phenylthiazole analogs as inhibitors of xanthine (B1682287) oxidase, cholinesterases (AChE and BuChE), and tubulin. researchgate.netnih.govsemanticscholar.org In a study on insulin-like growth factor 1 receptor (IGF1R) inhibitors, 4-phenylthiazole (B157171) derivatives were docked into the kinase domain (PDB code: 5FXS) to predict their binding efficacy. mdpi.com

Beyond simply predicting a binding pose, docking simulations provide a detailed profile of the non-covalent interactions between the ligand and the protein's active site. These interactions are critical for binding affinity and selectivity and include hydrogen bonds, hydrophobic interactions, π-π stacking, and halogen bonds. nih.gov

For derivatives containing the bromo-phenylthiazole scaffold, specific interactions have been identified that are crucial for their activity. In the crystal structure of N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide, intermolecular interactions such as N—H⋯Br and C—H⋯O hydrogen bonds, as well as S⋯Br interactions, were observed, which help stabilize the compound within a binding pocket. nih.gov Docking studies of potent cholinesterase inhibitors revealed that the phenylthiazole moiety interacts with the catalytic and peripheral anionic sites of the enzyme. semanticscholar.org Similarly, simulations of HIV-1 nucleocapsid protein inhibitors showed that specific residues like Ala25 and Met46 are involved in the binding of 2-amino-4-phenylthiazole (B127512) derivatives. acs.org The bromine atom itself can participate in halogen bonding, a directional interaction that can enhance binding affinity. vulcanchem.com

Table 2: Common Ligand-Protein Interactions Involving Phenylthiazole Scaffolds This table summarizes common interaction types observed in docking studies of phenylthiazole derivatives with various protein targets.

| Interaction Type | Protein Residues Involved (Examples) | Significance |

| Hydrogen Bonding | Asp, Gln, Ser, Asn | Directional interactions that provide specificity and are crucial for binding affinity. researchgate.net |

| Hydrophobic Interactions | Ile, Leu, Phe, Ala | Interactions with nonpolar residues, important for anchoring the ligand in the binding pocket. researchgate.net |

| π-π Stacking | Phe, Tyr, Trp, His | Aromatic ring stacking between the ligand's phenyl group and aromatic residues in the protein. nih.gov |

| Halogen Bonding | Electron-rich atoms (e.g., O, S) | The bromine atom on the thiazole ring can act as a halogen bond donor, contributing to binding affinity. vulcanchem.comnih.gov |

Prediction of Binding Interactions with Biological Targets

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a key role in predicting SAR, thereby guiding the synthesis of more potent and selective molecules.

For the this compound scaffold, SAR studies have revealed key structural determinants for bioactivity. For instance, the presence and position of the bromine atom can be critical. While chloro-substituted analogs often show good antimicrobial activity, the corresponding bromo-substituted compounds can sometimes be inactive, highlighting the subtle effects of halogen substitution. mdpi.com Conversely, in other series, bromo-analogs exhibit enhanced potency compared to their chloro-counterparts, which is attributed to stronger van der Waals interactions.

Computational SAR can be explored through techniques like scaffold hopping, where the core structure is systematically modified. mdpi.com For example, the 4-phenylthiazole scaffold has been used as a replacement for the 4-phenoxypyridine (B1584201) moiety in the drug Sorafenib, leading to new potential kinase inhibitors. mdpi.com SAR studies on tyrosinase inhibitors have shown that substitutions with bromine and hydroxyl groups can have a significant impact on inhibitory effects. researchgate.net These computational predictions, when combined with experimental testing, accelerate the drug discovery process by focusing synthetic efforts on the most promising candidates. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The electronic and reactive properties of a chemical compound are fundamentally governed by its frontier molecular orbitals (FMOs). According to FMO theory, the most significant orbitals for chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the molecule's electrical transport properties. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. irjweb.com

Density Functional Theory (DFT) calculations, utilizing the B3LYP functional and a 6-311++G** basis set, have elucidated the frontier orbital characteristics of this related compound. vulcanchem.com The analysis revealed that the HOMO is primarily localized on the thiazole ring, while the LUMO is distributed across the phenyl-trifluoromethyl portion of the molecule. vulcanchem.com This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

The calculated energy values for the frontier orbitals of 4-Bromo-2-(4-(trifluoromethyl)phenyl)thiazole are presented below.

| Parameter | Energy (eV) | Computational Method | Primary Localization |

|---|---|---|---|

| HOMO | -6.32 | DFT (B3LYP/6-311++G**) vulcanchem.com | Thiazole Ring vulcanchem.com |

| LUMO | -2.15 | Phenyl-CF₃ Group vulcanchem.com | |

| Energy Gap (ΔE) | 4.17 | N/A |

The energy of the HOMO (-6.32 eV) indicates the ionization potential, or the energy required to remove an electron from the molecule. The LUMO energy (-2.15 eV) relates to the electron affinity, or the energy released when an electron is added. The substantial energy gap of 4.17 eV for the trifluoromethyl-substituted derivative suggests a high degree of chemical stability. vulcanchem.com For the parent this compound, the absence of the electron-withdrawing -CF₃ group would likely result in a higher energy HOMO and LUMO, and potentially a slightly different energy gap, but the general distribution of the orbitals is expected to be similar. The thiazole ring would remain the primary site for electrophilic attack, while the phenyl ring would be the likely region for nucleophilic interaction.

Biological Activities and Medicinal Chemistry Applications of 4 Bromo 2 Phenylthiazole Derivatives

Antimicrobial Efficacy of Substituted Thiazoles

Thiazole (B1198619) derivatives are well-established for their antimicrobial activities, attributed to the toxophoric (S-C=N) unit. sapub.org The inherent lipophilicity and hydrophilicity of the thiazole ring contribute to their ability to penetrate microbial cells. sapub.org

Antibacterial Spectrum and Efficacy Against Resistant Strains

Derivatives of 4-Bromo-2-phenylthiazole have demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com Some derivatives have shown efficacy comparable to or greater than standard antibiotics. mdpi.com

Notably, certain thiazole derivatives exhibit potent activity against multidrug-resistant (MDR) strains, a critical area of research due to the growing threat of antibiotic resistance. mdpi.comnih.gov For instance, novel thiazole derivatives bearing specific substitutions have shown selective and potent bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). mdpi.comnih.gov The introduction of a 4-bromo-phenyl substituent, however, has been shown in some cases to result in a loss of antimicrobial activity against S. aureus and E. faecium, highlighting the critical role of substituent positioning on the phenyl ring for antibacterial efficacy. nih.gov

One study synthesized a series of 2-amino-4-(4-bromo phenyl thiazole) derivatives. researchgate.net Among the synthesized compounds, one derivative, 8f , displayed moderate antibacterial activity against two Gram-positive bacteria. researchgate.net Another study reported that novel thiazole derivatives demonstrated selective and potent bactericidal activity against Gram-positive pathogens with Minimum Inhibitory Concentrations (MICs) ranging from 1–64 µg/mL. mdpi.com Specifically, compounds with 4-ClC6H4 and 4-FC6H4 substitutions were critical for this selective activity. mdpi.com

| Compound/Derivative | Bacterial Strain(s) | Activity | Reference |

| Derivative 8f | Gram-positive bacteria | Moderate | researchgate.net |

| Thiazole derivatives with 4-ClC6H4 and 4-FC6H4 | Gram-positive pathogens | Potent (MIC 1–64 µg/mL) | mdpi.com |

| Thiazole derivatives with 4-bromo phenyl substituent | S. aureus, E. faecium | Inactive (MIC >64 µg/mL) | nih.gov |

Antifungal Spectrum and Mechanism of Action

Substituted thiazoles also exhibit a broad spectrum of antifungal activity. researchgate.netsapub.orgscielo.br They have been shown to be effective against various fungal species, including Candida and Aspergillus species. researchgate.netmdpi.com The mechanism of antifungal action for some thiazole derivatives is believed to involve the inhibition of essential fungal enzymes, such as 14α-lanosterol demethylase, which is crucial for ergosterol (B1671047) biosynthesis. mdpi.com

In a study evaluating 2-amino-4-(4-bromo phenyl thiazole) derivatives, compound 8f showed slight antifungal activity against Candida albicans. researchgate.net Other research has demonstrated that certain thiazole derivatives possess broad-spectrum antifungal activity against drug-resistant Candida strains and azole-resistant Aspergillus fumigatus. mdpi.comnih.gov Specifically, derivatives with 4-ClC6H4 and 4-FC6H4 substitutions were effective against azole-resistant A. fumigatus, while another derivative showed activity against the multidrug-resistant yeast Candida auris. mdpi.com

| Compound/Derivative | Fungal Strain(s) | Activity | Reference |

| Derivative 8f | Candida albicans | Slight | researchgate.net |

| Thiazole derivatives with 4-ClC6H4 and 4-FC6H4 | Azole-resistant Aspergillus fumigatus | Active | mdpi.com |

| Specific thiazole derivative | Candida auris | Active | mdpi.com |

Antiprotozoal and Anthelmintic Activities (e.g., Antischistosomal, Anti-giardial)

The thiazole nucleus is a key feature in several compounds with antiprotozoal and anthelmintic properties. researchgate.netsciencescholar.us Thiazole derivatives have shown promise as effective agents against parasites like Schistosoma mansoni, the causative agent of schistosomiasis. researchgate.net Some thiazole-based compounds are effective against both the immature and adult stages of the worm. researchgate.net The anthelmintic drug Thiabendazole, which contains a thiazole moiety, is a notable example of the therapeutic potential of this class of compounds. researchgate.net While direct studies on this compound derivatives for these activities are limited in the provided context, the broader class of thiazoles demonstrates significant potential. researchgate.netajms.iq

Anticancer and Antitumor Properties

The development of novel anticancer agents is a major focus of medicinal chemistry, and thiazole derivatives have emerged as a promising class of compounds. sapub.orgnih.govsemanticscholar.org They exhibit antiproliferative activity against various cancer cell lines and can interfere with specific signaling pathways involved in tumor growth and progression. mdpi.comresearchgate.net

Antiproliferative Activity Against Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a range of human cancer cell lines, including those of the breast, liver, lung, and central nervous system. mdpi.comresearchgate.netmdpi.comgrafiati.com

For instance, a series of ureido-substituted 4-phenylthiazole (B157171) derivatives were evaluated for their antiproliferative activity against human liver cancer cell lines (HuH-7 and HepG2) and human breast cancer cells (MCF-7). mdpi.com One compound, 27 , exhibited potent cytotoxicity against HepG2 cells with an IC50 value of 0.62 ± 0.34 μM, which was significantly better than the reference drug Sorafenib (IC50 = 1.62 ± 0.27 μM). mdpi.com This compound also showed considerable inhibitory effects on other liver cancer cell lines. mdpi.com

Another study reported on novel pyridine-linked thiazole hybrids, where compounds 7 and 10 revealed promising anticancer activity against MCF-7 and HepG2 cell lines with IC50 values in the range of 5.36–8.76 μM. researchgate.net Furthermore, some 2-amino-4-phenylthiazole (B127512) derivatives have shown potent antitumor activities against human lung cancer (H1299) and human glioma (SHG-44) cell lines, with IC50 values in the low micromolar range. nih.gov A thiazole derivative with a bromo group at the C5-position of the thiazole ring showed IC50 values ranging from 6.61 to 9.34 μM. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value | Reference |

| Compound 27 (ureido-substituted 4-phenylthiazole) | HepG2 (Liver) | 0.62 ± 0.34 μM | mdpi.com |

| Compound 7 (pyridine-thiazole hybrid) | MCF-7 (Breast), HepG2 (Liver) | 5.36–8.76 μM | researchgate.net |

| Compound 10 (pyridine-thiazole hybrid) | MCF-7 (Breast), HepG2 (Liver) | 5.36–8.76 μM | researchgate.net |

| 5-bromo-thiazole derivative | H1299 (Lung), SHG-44 (Glioma) | 6.61 to 9.34 μM | nih.gov |

Inhibition of Specific Signaling Pathways (e.g., IGF1R)

A key mechanism through which some this compound derivatives exert their anticancer effects is by inhibiting specific signaling pathways crucial for cancer cell proliferation and survival. One such target is the Insulin-like Growth Factor 1 Receptor (IGF-1R), a tyrosine kinase that plays a significant role in tumor development and progression. mdpi.comnih.gov

A study on ureido-substituted 4-phenylthiazole analogs identified compound 27 as a potent inhibitor of IGF1R. mdpi.com Kinase profiling revealed that this compound achieved a significant inhibition of 76.84% against IGF1R at a concentration of 10 μM. mdpi.com Mechanistic studies further showed that compound 27 inhibited cancer cell migration and colony formation, and induced cell cycle arrest at the G2/M phase and early-stage apoptosis. mdpi.com Molecular modeling supported the strong binding of this compound to the IGF1R. mdpi.com This highlights the potential of this compound derivatives as a scaffold for developing targeted anticancer therapies.

Antiviral Activity (e.g., Antiflaviviral Agents)

The phenylthiazole framework has been identified as a promising template for the development of antiviral agents, particularly those targeting flaviviruses like Dengue, Yellow Fever, and Zika virus. nih.gov These viruses are a significant global health concern, and their envelope proteins (E-proteins) are crucial for viral entry into host cells, making them an attractive target for small molecule inhibitors. nih.govpurdue.eduresearchgate.netacs.org

Research has identified a class of thiazole compounds through virtual screening and subsequent biological assays that show potent antiflaviviral activity. purdue.eduacs.org A notable challenge in early research was the correlation between antiflaviviral activity and the presence of potentially toxic mono- or dibromomethyl groups at the C4 position of the thiazole ring. nih.gov However, further modifications, such as adding a linear hydrophobic tail to the para position of the phenyl ring, have led to the development of drug-like phenylthiazole compounds that lack the reactive dibromomethyl moiety while retaining high antiflaviviral selectivity. nih.gov

One study evaluated a series of thiazole derivatives in a yellow fever virus luciferase cellular assay. nih.gov The results demonstrated that modifications to the core structure could enhance antiviral efficacy and reduce cytotoxicity.

Table 1: Antiviral Activity of Selected Phenylthiazole Derivatives against Yellow Fever Virus

| Compound | Description | EC₅₀ (µM) | GI₅₀ (µM) | Therapeutic Index (TI) |

|---|---|---|---|---|

| 6a | Phenyl ring (no Cl), CH₂Br at C4 | >50 | >50 | - |

| 12 | p-Cl on phenyl ring, C10H21O- at para-position, CH₃ at C4 | 0.23 | 33.8 | 147 |

Source: Data compiled from An Investigation of Phenylthiazole Antiflaviviral Agents. nih.gov EC₅₀: 50% effective concentration for viral replication inhibition. GI₅₀: 50% growth inhibitory concentration.

These findings underscore the potential of this compound derivatives as a basis for designing novel and potent antiflaviviral therapeutics.

Enzyme Inhibition and Modulatory Effects (e.g., Cholinesterase Inhibition, Adenosine Receptor Antagonism)

Derivatives of this compound have demonstrated significant inhibitory effects on various enzymes, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netsemanticscholar.orgresearchgate.net These enzymes are critical targets in the management of neurodegenerative disorders like Alzheimer's disease, where the inhibition of acetylcholine (B1216132) breakdown can alleviate symptoms. wikipedia.org

Several studies have synthesized and evaluated novel 2-phenylthiazole (B155284) derivatives for their cholinesterase inhibitory properties. semanticscholar.orgnih.gov In one such study, a series of N-substituted 4-phenyl-2-aminothiazole derivatives showed potent inhibition against both AChE and human carbonic anhydrases (hCAs). researchgate.net Another investigation focused on connecting the 2-phenylthiazole moiety, which interacts with the peripheral anionic site (PAS) of AChE, with various amine functional groups that bind to the catalytic anionic site (CAS), aiming to create dual-binding inhibitors. researchgate.net

The research yielded compounds with significant inhibitory activity, with some demonstrating IC₅₀ values in the low micromolar range. semanticscholar.orgresearchgate.net

Table 2: Cholinesterase Inhibition by Selected 2-Phenylthiazole Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | Acetylcholinesterase (AChE) | 8.86 |

| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | Butyrylcholinesterase (BuChE) | 1.03 |

| (E)-4-({2-[4-(4-chlorophenyl)thiazol-2-yl]hydrazono}methyl)-benzene-1,2-diol | Butyrylcholinesterase (BuChE) | 1.59 |

| 2-(4-Methoxyphenyl)-N-(4-phenylthiazol-2-yl)acetamide | Acetylcholinesterase (AChE) | 3.14 |

Source: Data compiled from studies on 2-phenylthiazole derivatives as cholinesterase inhibitors. semanticscholar.orgresearchgate.net

Additionally, new thiazolyl-pyrazoline derivatives have been synthesized and investigated for their effects on AChE and BuChE. turkjps.org The compound 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)thiazole was identified as the most potent BuChE inhibitor in its series, with an inhibition of 43.02±2.71%. turkjps.org These results highlight the versatility of the thiazole scaffold in designing effective enzyme inhibitors.

Anti-inflammatory and Antioxidant Potential

The thiazole nucleus is a component of many compounds recognized for their anti-inflammatory and antioxidant activities. researchgate.netnih.govmdpi.comd-nb.info Derivatives of 2-aminothiazole (B372263) and 2,4-disubstituted thiazoles have been shown to possess these properties. mdpi.comkoreascience.kr

Research into carbazole-based 2,4-disubstituted thiazole derivatives revealed significant antioxidant activity, with several compounds showing higher efficacy than the standard antioxidant Butylated hydroxytoluene (BHT). koreascience.kr Similarly, a Schiff base formed from 4-phenyl-2-aminothiazole and 2,4-dihydroxy benzaldehyde (B42025) demonstrated effective antioxidant outcomes in DPPH scavenging assays. biomedpharmajournal.org Thiazole derivatives are known to be part of various anti-inflammatory drugs, and ongoing research continues to explore new derivatives with improved profiles. fabad.org.tr

Other Biological Activities and Pharmacological Insights

Thiazole derivatives have been documented as important pharmacologically active agents in the treatment of diabetes. rjptonline.org They are core components of established antidiabetic drugs like Pioglitazone and Rosiglitazone. rjptonline.org Research has focused on synthesizing new derivatives with hypoglycemic properties, often by targeting enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. rjptonline.orgresearchgate.net

A series of novel pyrazoles containing both indole (B1671886) and thiazole motifs were synthesized and evaluated for their antihyperglycemic activity. rjptonline.orgresearchgate.net Among them, the compound 2-(5-(1H-indol-3-yl)-3-phenyl-1H-pyrazol-1-yl)-4-(4-bromophenyl)thiazole emerged as a particularly potent inhibitor of both α-amylase and α-glucosidase, with an IC₅₀ value of 171.8 µg/mL compared to the standard drug acarbose. rjptonline.org Another study on a Schiff base derivative of phenyl thiazole amine also reported effective antidiabetic results, with an effective concentration for α-amylase inhibition ranging from 428.73±0.32 to 590.36±0.34 µg/mL. biomedpharmajournal.org

Table 3: Antidiabetic Activity of a 4-(4-bromophenyl)thiazole (B159989) Derivative

| Compound | Target Enzymes | IC₅₀ (µg/mL) | Standard Drug (Acarbose) IC₅₀ (µg/mL) |

|---|---|---|---|

| 2-(5-(1H-indol-3-yl)-3-phenyl-1H-pyrazol-1-yl)-4-(4-bromophenyl)thiazole | α-amylase, α-glucosidase | 171.8 | Not specified for direct comparison in the same study, but used as a reference. |

Source: Data from a review on thiazole derivatives as hypoglycemic agents. rjptonline.org

Thiazole derivatives are among the classes of heterocyclic compounds that have been intensively studied for their anticonvulsant properties. fabad.org.trtandfonline.com They have been investigated in various mouse models of seizures, such as the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests. tandfonline.com

A study presenting the synthesis of novel cyclopentanecarbaldehyde-based 2,4-disubstituted 1,3-thiazoles identified several compounds with significant anticonvulsant activity. tandfonline.com Specifically, the compound (E)-4-(4-Bromophenyl)-2-(2-(cyclopentylmethylene)hydrazinyl)thiazole (compound 3d ) demonstrated notable activity in the pentylenetetrazole model. tandfonline.com

Table 4: Anticonvulsant Activity of a 4-(4-Bromophenyl)thiazole Derivative

| Compound | Description | Anticonvulsant Test | ED₅₀ (mg/kg) |

|---|---|---|---|